2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
CAS No.: 125292-32-2
Cat. No.: VC0128343
Molecular Formula: C9H6ClN5OS
Molecular Weight: 267.691
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125292-32-2 |
|---|---|
| Molecular Formula | C9H6ClN5OS |
| Molecular Weight | 267.691 |
| IUPAC Name | 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one |
| Standard InChI | InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16) |
| Standard InChI Key | UAPHNYZODWBPMU-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl |
Introduction
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered attention in various fields of research, particularly in neurology and pharmacology. This compound is structurally related to tizanidine, a well-known muscle relaxant used in the treatment of muscle spasticity. The compound's unique structure, which includes a benzothiadiazole ring linked to an imidazole moiety, contributes to its potential biological activities.
Synthesis and Production
The synthesis of compounds similar to 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one often involves the condensation of appropriate precursors in organic solvents. For instance, the production of related benzothiadiazole derivatives typically involves the reaction of chloroformamidine with ethylenediamine, followed by treatment with hydrochloric acid to form the desired hydrochloride salt .
Research Findings and Potential Uses
While direct research on this specific compound is limited, its structural analogs have been studied for their potential in treating neurological disorders. The compound is available as a reference standard for research purposes, indicating ongoing interest in its properties and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume